molecular formula C19H21N3O2S B2717027 (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1170542-53-6

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2717027
CAS RN: 1170542-53-6
M. Wt: 355.46
InChI Key: HZEKUPTVILIEII-UHFFFAOYSA-N
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Description

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the early 1990s by Alexander Shulgin, a renowned American chemist, and pharmacologist. MIPT is a potent psychedelic drug that has gained popularity in recent years due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Antibacterial Activity

Thiazoles, including derivatives like our compound, exhibit antibacterial properties. Researchers have synthesized 2,4-disubstituted thiazole derivatives and evaluated their effectiveness against various bacterial strains. These compounds could potentially serve as novel antibiotics or contribute to combating bacterial infections .

Antifungal Potential

The same 2,4-disubstituted thiazole derivatives have demonstrated antifungal activity. For instance, compound 19 (2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid) exhibited comparable antifungal activity against Candida albicans and Candida glabrata. Its minimum inhibitory concentration (MIC) was similar to that of the standard drug ketoconazole .

Antidiabetic Applications

Given the prevalence of diabetes, compounds with antidiabetic properties are crucial. Although direct evidence for our compound’s antidiabetic effects is scarce, its thiazole moiety may interact with relevant biological targets.

Mechanism of Action

properties

IUPAC Name

[2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-24-11-10-22-16-7-3-2-6-14(16)12-17(22)18-20-15(13-25-18)19(23)21-8-4-5-9-21/h2-3,6-7,12-13H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEKUPTVILIEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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